

# Synergistic Effects of BI 836858 with Other Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of BI 836858, an Fc-engineered anti-CD33 monoclonal antibody, with other chemotherapy drugs, primarily focusing on its application in Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to inform further research and drug development.

## **Executive Summary**

BI 836858 is a fully humanized IgG1 unconjugated antibody targeting the CD33 antigen present on myeloid cells. Its mechanism of action relies on antibody-dependent cellular cytotoxicity (ADCC), where it flags CD33-positive cancer cells for destruction by Natural Killer (NK) cells. Preclinical and clinical studies have explored the potential of BI 836858 in combination with other chemotherapy agents to enhance its anti-leukemic activity. The most studied combination is with the hypomethylating agent decitabine, which has shown promising synergistic effects. Another investigated combination is with azacitidine. This guide will delve into the experimental data, underlying mechanisms, and clinical findings of these combination therapies.

# **Comparison of BI 836858 Combination Therapies**

The following tables summarize the quantitative data from preclinical and clinical studies on the combination of BI 836858 with decitabine and azacitidine.



Preclinical Synergistic Effects of BI 836858 and

**Decitabine** 

| Parameter                     | BI 836858<br>Alone       | Decitabine<br>+ BI 836858    | Fold<br>Increase in<br>ADCC                                         | Cell<br>Lines/Prima<br>ry Cells                                         | Reference |
|-------------------------------|--------------------------|------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| ADCC<br>Activity              | Baseline                 | Significantly<br>Higher ADCC | Not explicitly quantified in all reports, but consistently observed | Primary AML<br>blasts                                                   | [1]       |
| NKG2D<br>Ligand<br>Expression | Baseline                 | Increased<br>Expression      | Not quantified                                                      | Primary AML<br>blasts from<br>patients post-<br>decitabine<br>treatment | [1]       |
| NK Cell<br>Degranulatio<br>n  | Significant<br>Induction | Maintained                   | Not<br>applicable                                                   | Primary AML<br>blasts                                                   | [2]       |

# **Clinical Trial Results of BI 836858 Combination Therapies**



| Clinical<br>Trial ID                             | Combinatio<br>n Regimen    | Disease                                           | Phase | Key<br>Efficacy<br>Results                                                                                                                                | Reference |
|--------------------------------------------------|----------------------------|---------------------------------------------------|-------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0263272<br>1                                  | BI 836858 +<br>Decitabine  | Acute<br>Myeloid<br>Leukemia<br>(AML)             | 1/11  | Overall Response Rate (ORR) in one cohort: 46.7%. Complete Remission/C omplete Remission with incomplete blood count recovery (CR/CRi) was also observed. | [2]       |
| NCT0301399<br>8 (Beat AML<br>Master<br>Protocol) | BI 836858 +<br>Azacitidine | Newly<br>Diagnosed<br>AML (patients<br>≥60 years) | lb/II | CR/CRi: 18% (5 out of 28 evaluable patients). Morphologic Leukemia- Free State: 14% (4 out of 28 evaluable patients).                                     | [3]       |

## **Mechanism of Synergistic Action**

The primary mechanism of synergy between BI 836858 and decitabine involves the enhancement of NK cell-mediated ADCC.



- BI 836858 Action: The Fc portion of BI 836858 is engineered to have a higher affinity for the FcyRIIIa (CD16) receptor on NK cells. When BI 836858 binds to CD33 on AML cells, its Fc region is presented to NK cells, triggering ADCC.
- Decitabine's Contribution: Decitabine, a hypomethylating agent, has been shown to upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on the surface of AML blasts.[1] These ligands are recognized by the activating receptor NKG2D on NK cells.
- Synergy: The simultaneous engagement of FcyRIIIa by the BI 836858-CD33 complex and the NKG2D receptor by its ligands on the AML cell leads to a more potent activation of NK cells, resulting in enhanced tumor cell lysis.

### **Signaling Pathway Diagram**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Decitabine enhances anti-CD33 monoclonal antibody BI 836858—mediated natural killer ADCC against AML blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label, phase I/II trial to determine the maximum tolerated dose and investigate safety, pharmacokinetics and efficacy of BI 836858, an unconjugated anti-CD33 monoclonal antibody, in combination with decitabine in patients with acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synergistic Effects of BI 836858 with Other Chemotherapy Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606067#synergistic-effects-of-b-i09-with-other-chemotherapy-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com